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Compound of Interest

Compound Name: Infigratinib-d3

Cat. No.: B12377363

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Infigratinib-d3, a deuterated analog of

the potent and selective fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This

document is intended to serve as a comprehensive resource, detailing its chemical properties,

mechanism of action, relevant experimental protocols, and the signaling pathways it

modulates.

Core Data Presentation
Infigratinib-d3 is the deuterated form of Infigratinib. While a specific CAS number for

Infigratinib-d3 is not consistently reported, it is identified by its relationship to the parent

compound.
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Property Value Reference

Compound Name Infigratinib-d3 [1]

Synonyms BGJ-398-d3, NVP-BGJ398-d3 [1]

Unlabeled CAS Number 872511-34-7 [2][3]

Molecular Formula C₂₆H₂₈D₃Cl₂N₇O₃ [4]

Molecular Weight 563.49 g/mol [4]

Inhibitory Activity of Infigratinib (Unlabeled)

Target IC₅₀ (nM) Reference

FGFR1 0.9 [1][5]

FGFR2 1.4 [1][5]

FGFR3 1.0 [1][5]

FGFR4 60 [1][5]

VEGFR-2 180 [5]

Mechanism of Action
Infigratinib is a potent and selective, ATP-competitive inhibitor of FGFRs, a family of receptor

tyrosine kinases.[6] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a

key driver in various cancers.[6][7] Infigratinib binds to the ATP-binding pocket of FGFRs,

thereby blocking their kinase activity.[6] This inhibition prevents the phosphorylation of

downstream signaling molecules, effectively disrupting oncogenic pathways that promote tumor

cell proliferation, survival, and angiogenesis.[6][8]

Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and

autophosphorylation of tyrosine residues within the kinase domain. This activates downstream

signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which are crucial
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for cell growth and survival.[9] Infigratinib's inhibition of FGFR blocks these downstream

events.

FGFR Signaling Pathway and Inhibition by Infigratinib
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Click to download full resolution via product page

FGFR Signaling Pathway and Infigratinib Inhibition

Experimental Protocols
A. Synthesis of Infigratinib
A general synthesis method for Infigratinib has been described.[5][10][11] The process involves

the condensation of 1-ethylpiperazine with 1-bromo-4-nitrobenzene, followed by reduction to

yield 4-(4-ethylpiperazin-1-yl)aniline. This intermediate is then coupled with 6-chloro-N-

methylpyrimidin-4-amine. The resulting product is subsequently reacted with 2,6-dichloro-3,5-

dimethoxyphenyl isocyanate to produce Infigratinib.[10] The synthesis of the deuterated

analog, Infigratinib-d3, would involve the use of a deuterated starting material, such as d3-

methylamine, in the appropriate step.
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General Synthesis Workflow for Infigratinib

Step 1: Intermediate A Synthesis

Step 2: Intermediate B Synthesis

Step 3: Coupling and Final Product Formation
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Infigratinib Synthesis Workflow

B. Quantification of Infigratinib in Biological Matrices

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12377363/docs?utm_src=pdf-body-img#infigratinib-d3-a-technical-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377363?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method 1: UPLC-MS/MS for Rat Plasma[12]

Sample Preparation: Protein precipitation with acetonitrile.

Chromatography: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).

Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

Flow Rate: 0.30 mL/min.

Detection: Multiple reaction monitoring (MRM) with ion transitions of m/z 599.88 → 313.10

for Infigratinib.

Linearity: 2–600 ng/mL.

LLOQ: 2 ng/mL.

Method 2: LC-MS/MS for Human Plasma[13]

Sample Preparation: Liquid-liquid extraction.

Chromatography: Phenomenex SB-C18 column (250 × 4.6 mm, 5 μm).

Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (80:20).

Flow Rate: 0.9 mL/min.

Retention Time: 5.12 minutes for Infigratinib.

Method 3: RP-HPLC[14]

Chromatography: Kromosil C18 column (150 x 4.6 mm, 5μ).

Mobile Phase: 0.1% Formic Acid buffer: Acetonitrile (60:40).

Flow Rate: 1 mL/min.

Detection: UV at 320 nm.
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Retention Time: 2.630 min.

C. In Vitro FGFR Kinase Assay
A common method to determine the inhibitory activity of compounds like Infigratinib is a kinase

binding assay.

LanthaScreen® Eu Kinase Binding Assay Protocol (General)[15]

Reagents:

Test compound (e.g., Infigratinib) at various concentrations.

Recombinant FGFR kinase.

Europium-labeled anti-tag antibody.

Alexa Fluor® 647-labeled, ATP-competitive kinase tracer.

Procedure:

Add 5 µL of the test compound to a well.

Add 5 µL of the kinase/antibody mixture.

Add 5 µL of the tracer.

Incubate at room temperature for 1 hour.

Read the plate to measure Fluorescence Resonance Energy Transfer (FRET).

Principle: In the absence of an inhibitor, the binding of the tracer and antibody to the kinase

results in a high FRET signal. An effective inhibitor like Infigratinib will compete with the

tracer for binding to the kinase, leading to a decrease in the FRET signal. The IC₅₀ value can

be determined by measuring the FRET signal at different inhibitor concentrations.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/manuals/FGFR3_LanthaScreen_Binding.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377363?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Kinase Assay Workflow

Prepare Reagents:
- Infigratinib dilutions

- FGFR Kinase
- Eu-Ab

- AF647-Tracer

Dispense 5 µL Infigratinib
into microplate wells

Add 5 µL of
Kinase/Antibody mixture

Add 5 µL of Tracer

Incubate for 1 hour
at Room Temperature

Read FRET Signal

Analyze Data and
Determine IC50
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Kinase Assay Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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